molecular formula C13H18N8O2 B11100845 N-tert-butyl-6-hydrazinyl-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-tert-butyl-6-hydrazinyl-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11100845
M. Wt: 318.33 g/mol
InChI Key: OAGDKRKRINDUDS-UHFFFAOYSA-N
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Description

N-(TERT-BUTYL)-N-[4-HYDRAZINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]AMINE is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, medicine, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(TERT-BUTYL)-N-[4-HYDRAZINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multiple steps:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydrazino group: This step involves the reaction of the triazine core with hydrazine or its derivatives.

    Attachment of the nitroanilino group: This can be done through nucleophilic substitution reactions.

    Addition of the tert-butyl group: This is usually achieved through alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydrazino group.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the hydrazino group.

    Reduction: Products may include amino derivatives of the nitro group.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(TERT-BUTYL)-N-[4-HYDRAZINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]AMINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(TERT-BUTYL)-N-[4-HYDRAZINO-6-(3-AMINOANILINO)-1,3,5-TRIAZIN-2-YL]AMINE
  • **N-(TERT-BUTYL)-N-[4-HYDRAZINO-6-(3-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE

Uniqueness

N-(TERT-BUTYL)-N-[4-HYDRAZINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]AMINE is unique due to the presence of both hydrazino and nitroanilino groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H18N8O2

Molecular Weight

318.33 g/mol

IUPAC Name

2-N-tert-butyl-6-hydrazinyl-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H18N8O2/c1-13(2,3)19-11-16-10(17-12(18-11)20-14)15-8-5-4-6-9(7-8)21(22)23/h4-7H,14H2,1-3H3,(H3,15,16,17,18,19,20)

InChI Key

OAGDKRKRINDUDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])NN

Origin of Product

United States

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